6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
Description
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a halogenated imidazopyridine derivative characterized by a chloro substituent at position 6, a carboxylic acid group at position 2, and a hydrobromide counterion. The hydrobromide salt enhances aqueous solubility, making it favorable for pharmaceutical formulations.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVSMZQXSFUQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Synthesis of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic Acid
The key intermediate, 6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid, is typically prepared via oxidation of the corresponding 6-chloro-imidazo[1,2-a]pyridine-2-carbaldehyde or through direct cyclization routes involving substituted 2-aminopyridines and α-haloketones.
Reduction-Oxidation Route from Carboxylic Acid to Aldehyde and Back
- Starting from 6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid, reduction with borane in tetrahydrofuran (THF) under reflux yields the corresponding alcohol intermediate.
- This intermediate is then oxidized using manganese dioxide in dichloromethane under reflux to regenerate the aldehyde form, 6-chloro-imidazo[1,2-a]pyridine-2-carbaldehyde.
- The process involves quenching with methanol, acidification with hydrochloric acid, and purification via solid-phase extraction on SCX resin.
- The yield for this oxidation step is reported as high as 89%.
Base-Mediated Hydrolysis and Acidification
- A large-scale preparation involves dissolving the precursor compound in ethanol, followed by treatment with aqueous sodium hydroxide at elevated temperature (80°C) for 2 hours.
- After cooling and solvent removal, acidification with aqueous hydrochloric acid at 0°C adjusts the pH to about 5, precipitating the carboxylic acid.
- The product is isolated by filtration, washing, and drying, yielding the target compound in approximately 85% yield as a white solid.
Cyclization of 2-Aminopyridines with α-Halogenocarbonyl Compounds
- A widely used method for constructing the imidazo[1,2-a]pyridine core involves the condensation of substituted 2-aminopyridines with α-haloketones or α-haloaldehydes.
- This reaction proceeds via initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by intramolecular cyclization to form the fused heterocycle.
- Catalyst-free or base-catalyzed protocols have been developed, including environmentally friendly conditions such as aqueous ethanol solvent systems and room temperature reactions catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
- These methods provide good to excellent yields (65–94%) and tolerate various substituents, including electron-withdrawing groups like chlorine at the 6-position.
Salt Formation: Hydrobromide Preparation
- The hydrobromide salt is typically formed by treating the free base (6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid) with hydrobromic acid under controlled pH and temperature conditions.
- This step enhances the compound’s stability, solubility, and crystallinity, facilitating purification and handling.
- Specific procedural details for hydrobromide salt formation are less frequently detailed but generally involve acid-base neutralization in aqueous or alcoholic media followed by crystallization.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of carboxylic acid to alcohol | Borane/THF, reflux 2 h | Not specified | Intermediate step for aldehyde synthesis |
| Oxidation of alcohol to aldehyde | MnO2, dichloromethane, reflux 30 min | 89 | Purification via SCX resin; high yield |
| Base hydrolysis and acidification | NaOH (2N), EtOH, 80°C 2 h; HCl (2N), 0°C | 85 | Large scale; white solid product |
| Cyclization of 2-aminopyridine + α-haloketone | DBU catalyst, aqueous ethanol, room temp | 65–94 | Broad substrate scope; environmentally friendly; scalable |
| Hydrobromide salt formation | Hydrobromic acid, aqueous/alcoholic media | Not specified | Enhances stability and crystallinity; standard acid-base neutralization |
Research Findings and Analysis
- The oxidation of the alcohol intermediate to the aldehyde using manganese dioxide is efficient and yields a high-purity product suitable for further functionalization.
- Base-mediated hydrolysis of ester or precursor compounds in ethanol with sodium hydroxide followed by acidification is a robust method for obtaining the carboxylic acid in good yield and purity.
- The DBU-catalyzed cyclization method offers a green chemistry approach with mild conditions, avoiding heavy metals and harsh reagents, and is adaptable to various substituents including the 6-chloro group.
- The hydrobromide salt formation, while less documented in detail, is a standard pharmaceutical practice to improve compound handling and formulation properties.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial activities. 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has been explored for its potential against various pathogens, including bacteria and fungi. Studies have shown that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antimicrobial efficacy, making it a subject of interest for developing new antibiotics .
Cancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with specific signaling pathways. For example, its ability to modulate the activity of kinases involved in cancer progression has been documented . Further research is required to elucidate its mechanism of action and therapeutic potential.
Agricultural Applications
Pesticidal Activity
The structural characteristics of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide lend themselves to applications in agrochemicals. It has been studied as a potential pesticide due to its ability to disrupt metabolic processes in pests. Laboratory tests have demonstrated its effectiveness against various agricultural pests, indicating its utility in sustainable farming practices .
Material Science
Polymer Chemistry
In material science, the compound is being explored for its role in polymer synthesis. Its reactive functional groups can be utilized to create novel polymeric materials with tailored properties. The incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices can enhance mechanical strength and thermal stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in halogen type/position, functional groups, and counterions, which critically influence solubility, reactivity, and bioactivity.
Table 1: Comparative Physicochemical Properties
Key Observations :
- Halogen Position : The 6-chloro substituent in the target compound contrasts with 8-bromo-6-chloro derivatives (e.g., 13b), where bromine introduces steric bulk and alters electronic properties .
- Functional Groups : Carboxylic acid (COOH) improves solubility over esters (COOEt) or amines (NH2). The hydrobromide salt further enhances aqueous solubility compared to free acids .
- Synthetic Yields : Compound 13b (85% yield) demonstrates higher efficiency in synthesis compared to methyl- or bromo-substituted analogs (e.g., 74.4% for 13a), likely due to optimized halogen-directed cyclization .
Key Insights :
- The hydrobromide salt of the target compound may improve bioavailability, enhancing its pharmacokinetic profile compared to neutral analogs .
- Nitro-substituted analogs (e.g., 6-nitro derivatives) show antibacterial activity via nitroreductase activation, a mechanism absent in chloro/bromo variants .
Biological Activity
6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C8H6BrClN2O2
- Molecular Weight : 277.50 g/mol
- CAS Number : 820245-56-5
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position significantly enhance antibacterial potency .
Anticancer Properties
The anticancer activity of 6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative effects . Furthermore, it demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases. This activity is crucial for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including 6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) below 10 μg/mL. These findings underscore its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity in vivo
In an in vivo model using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with 6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide resulted in a marked reduction in tumor size compared to control groups. The compound not only inhibited tumor growth but also reduced lung metastasis significantly. These results suggest its potential application in cancer therapeutics targeting metastatic disease .
Table of Biological Activities
Q & A
Q. Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point (Carboxylic Acid) | 248–249°C (decomposes) | |
| Purity (HPLC) | ≥90% | |
| Hydrogen Bonding (X-ray) | N–H⋯N (2.89–3.12 Å) | |
| Solubility (Hydrobromide) | 12 mg/mL in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
